molecular formula C9H17Cl2N5O2 B11806336 (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride

Cat. No.: B11806336
M. Wt: 298.17 g/mol
InChI Key: WMSTYESTGLULPA-XCUBXKJBSA-N
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Description

®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a pyrazole moiety, which is further functionalized with a nitro group. The compound’s stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride typically involves multi-step organic reactions. The key steps may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Nitration: Introduction of the nitro group into the pyrazole ring can be carried out using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The pyrazole and piperidine moieties can be coupled using various coupling agents and conditions.

    Resolution of Enantiomers: The ®-enantiomer can be isolated using chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyrazole moiety.

    Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine or pyrazole rings.

    Reduction Products: Amino derivatives resulting from the reduction of the nitro group.

    Substitution Products: Substituted piperidine or pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Pharmaceutical Research:

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine: The non-dihydrochloride form of the compound.

Uniqueness

    Stereochemistry: The ®-configuration imparts specific biological activity and interactions.

    Functional Groups: The presence of the nitro group and the pyrazole moiety contributes to the compound’s reactivity and applications.

Properties

Molecular Formula

C9H17Cl2N5O2

Molecular Weight

298.17 g/mol

IUPAC Name

(3R)-1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C9H15N5O2.2ClH/c1-12-9(8(5-11-12)14(15)16)13-4-2-3-7(10)6-13;;/h5,7H,2-4,6,10H2,1H3;2*1H/t7-;;/m1../s1

InChI Key

WMSTYESTGLULPA-XCUBXKJBSA-N

Isomeric SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CCC[C@H](C2)N.Cl.Cl

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC(C2)N.Cl.Cl

Origin of Product

United States

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